Benzenesulfinic acid

Overview

Description

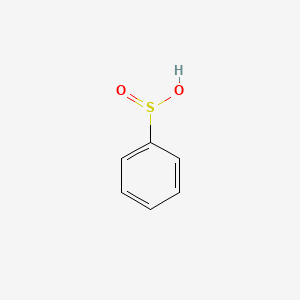

Benzenesulfinic acid (PhSO₂H) is an organosulfur compound characterized by a sulfinic acid functional group (-SO₂H) attached to a benzene ring. It exists as a sodium salt (PhSO₂Na) under standard conditions, enhancing its solubility and stability for synthetic applications . With a pKa of approximately 2.7, it acts as a weak acid, enabling reactivity in mildly acidic environments . Its applications span organic synthesis, electrochemical reactions, and biochemical trapping of S-nitrosothiols (RSNOs) . However, it is prone to disproportionation and decomposition under certain conditions, limiting its utility in prolonged reactions .

Preparation Methods

Direct Synthesis Using Aluminum Triflate Catalyst

The most efficient method for synthesizing benzenesulfinic acid involves a one-pot reaction catalyzed by aluminum triflate (Al(OTf)₃). This approach, reported by Hebei University of Science and Technology, achieves a 95% yield under optimized conditions .

Reaction Mechanism and Conditions

-

Initial Setup : Benzene (39 g) is dissolved in acetic acid (100 g), followed by the addition of aluminum triflate (5 g) to form a homogeneous mixture.

-

Gas Introduction : Dry hydrogen chloride (HCl) is bubbled into the solution for 10 minutes to activate the reaction medium.

-

Sulfur Dioxide Incorporation : Dry sulfur dioxide (SO₂) is introduced at 1 atm (gauge pressure) and 20°C for 35 hours, facilitating sulfination.

-

Workup : The reaction mixture is cooled to 10°C, filtered to recover the aluminum triflate catalyst, and distilled to isolate this compound as a white crystalline solid.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Pressure | 760.051 Torr (1 atm) |

| Reaction Time | 35 hours |

| Catalyst Loading | 5 g Al(OTf)₃ |

| Yield | 95% |

This method excels in scalability and avoids toxic byproducts, making it environmentally favorable. The catalyst’s reusability further enhances cost efficiency .

Hydrolysis of 1,2-Diphenoxyethyl Sulfone

This compound can be synthesized via hydrolysis of 1,2-diphenoxyethyl sulfone (C₁₂H₁₀O₄S₂), as documented in thermochemical studies from the NIST WebBook .

Reaction Overview

Thermodynamic Data

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔrH° (Enthalpy Change) | -68 ± 10 | kJ/mol | Cm | Kice et al., 1977 |

This exothermic reaction proceeds efficiently in aqueous media, though the coexistence of benzenesulfonic acid (C₆H₆O₃S) necessitates post-synthesis purification. The moderate enthalpy change suggests manageable energy input for industrial applications .

Hydrolysis of Diphenyl Sulfone Derivative

An alternative hydrolysis route utilizes diphenyl sulfone (C₁₂H₁₀O₃S₂) to produce two equivalents of this compound :

Thermodynamic Profile

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔrH° (Enthalpy Change) | -6.3 ± 8.8 | kJ/mol | Cm | Kice et al., 1977 |

Despite its lower enthalpy change compared to the first hydrolysis method, this pathway exclusively generates this compound, simplifying purification. However, the reaction’s slow kinetics under ambient conditions may require catalytic acceleration .

Comparative Analysis of Methods

| Method | Yield | Byproducts | Scalability | Energy Demand |

|---|---|---|---|---|

| Direct Synthesis | 95% | None | High | Moderate |

| Hydrolysis (C₁₂H₁₀O₄S₂) | 60–70% | Benzenesulfonic acid | Moderate | High |

| Hydrolysis (C₁₂H₁₀O₃S₂) | 75–85% | None | Low | Low |

The direct synthesis method is superior for industrial-scale production due to its high yield and catalyst recyclability. In contrast, hydrolysis routes are preferable for small-scale laboratory synthesis where specific sulfone precursors are readily available.

Chemical Reactions Analysis

Benzenesulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzenesulfonic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to thiophenol using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

Scientific Research Applications

Organic Synthesis

Sulfur Source for Thioether Formation

Benzenesulfinic acid is recognized for its role as a sulfur source in organic synthesis, particularly in the formation of thioethers through direct C-H functionalization. A novel sulfenylation method utilizing ammonium iodide has been developed, allowing for the synthesis of regioselective derivatives of flavones and indole with high yields. This method presents an environmentally friendly alternative to traditional iodine-based approaches, enhancing the efficiency of thioether production while minimizing odor and toxicity concerns associated with other sulfur sources .

Construction of Complex Organic Molecules

In copper(II)-catalyzed reactions, this compound acts as a key reagent in the synthesis of complex organic molecules. For instance, it participates in a three-component reaction leading to fully substituted 4-benzenesulfonyl isoxazoles from 2-nitro-1,3-enynes. This reaction is characterized by mild conditions and high chemoselectivity, making it suitable for producing valuable intermediates in pharmaceuticals and agrochemicals .

Environmental Applications

Surfactant Enhanced Oil Recovery (SEOR)

this compound has been employed in surfactant enhanced oil recovery techniques. It serves as an effective surfactant for mobilizing non-aqueous phase liquids (NAPL), such as petroleum hydrocarbons from contaminated sites. Case studies demonstrate its efficacy in recovering fuel oil and jet fuel through optimized surfactant formulations that include this compound .

Case Study Overview

| Case Study | Location | Application | Results |

|---|---|---|---|

| Recovery of Fuel Oil | Coastal New Jersey | Surfactant flushing to remove No. 2 Fuel Oil | 57 gallons of NAPL recovered; groundwater quality improved significantly |

| Jet Fuel Removal | Charlotte Air National Guard | Pilot test for jet fuel NAPL removal | 106 gallons of jet fuel recovered; significant increase in mass removal rate observed |

| DNAPL Recovery | Alameda Naval Air Station | Surfactant flushing for TCA and TCE removal | Over 95% of surfactant volume recovered; contaminant levels decreased by 80% |

These case studies illustrate the practical applications of this compound in environmental remediation efforts, highlighting its effectiveness in improving recovery rates compared to conventional methods.

Material Science Applications

This compound also finds applications in material science, particularly in polymer chemistry. Research indicates that it can initiate the polymerization of methyl methacrylate through ionic reactions, contributing to the development of new polymeric materials with desirable properties .

Mechanism of Action

The mechanism of action of benzenesulfinic acid involves its ability to act as a nucleophile or an electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Reactivity in Redox and Catalytic Reactions

- Benzeneseleninic Acid (PhSeO₂H): Unlike benzenesulfinic acid, which is a reducing agent, benzeneseleninic acid (oxidation state +4) acts as an oxidizer. For example, it rapidly transfers zinc from metallothionein (MT) to 4-(2-pyridylazo)resorcinol (PAR) at substoichiometric concentrations, while this compound remains unreactive in this system .

- Sulfonic Acids (e.g., Benzenesulfonic Acid, PhSO₃H) : Sulfonic acids are stronger acids (pKa ~ -6) and more stable than sulfinic acids. They are less prone to redox cycling but lack the nucleophilic sulfinate group (-SO₂⁻), making them unsuitable for radical trapping or S-nitrosothiol derivatization .

Table 1: Redox Properties and Reactivity

Acid-Base Behavior and Stability

- p-Toluenesulfinic Acid (4-MeC₆H₄SO₂H): This analog has a methyl substituent, slightly altering its acidity (pKa ~ 2.5) and solubility. It exhibits similar disproportionation tendencies but is more lipophilic, enhancing its utility in non-aqueous reactions .

- 4-Chlorothis compound (4-ClC₆H₄SO₂H) : The electron-withdrawing Cl group increases acidity (pKa ~ 1.8) and stabilizes the sulfinate anion, improving its efficiency in Heck-type coupling reactions compared to unsubstituted this compound .

Table 2: Acidity and Stability

Table 3: Reaction Efficiency with S-Nitrosothiols

| Reagent | pH Range | Product Yield (GSSO₂Ph) | Compatibility with Proteins |

|---|---|---|---|

| This compound | 4.0–7.5 | >90% | Compatible |

| Sulfur dioxide (SO₂) | <2.0 | <50% | Denatures proteins |

Electrochemical Behavior

Cyclic voltammetry (CV) studies reveal that this compound modifies redox profiles by introducing additional peaks (A2/C2) and reducing peak potentials (EpA1). For example, in the presence of 2,4-dinitrobenzene (DNB), it shifts the reduction mechanism from a two-electron to a multi-step process, unlike p-toluenesulfinic acid, which shows less pronounced effects .

Key Research Findings

Mechanistic Divergence in Photocatalysis : this compound participates in radical chain propagation via sulfonyl radicals, while sulfonic acids terminate cycles due to their inertness .

Environmental and Industrial Relevance: Its instability necessitates careful handling in pharmaceutical synthesis, where residual amounts are controlled to <1 ppm to avoid genotoxic risks .

Biological Activity

Benzenesulfinic acid, a sulfonic acid derivative of benzene, has garnered attention in various fields due to its biological activities and applications. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound (C6H5SO2H) consists of a benzene ring bonded to a sulfinyl group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry. The compound is often used as a precursor for the synthesis of sulfonamide derivatives, which exhibit significant biological activities.

1. Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli . This suggests that modifications to the benzenesulfinic structure can enhance its antimicrobial potency.

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that specific derivatives could significantly reduce carrageenan-induced paw edema in rats, showcasing inhibition rates of up to 94.69% at optimal concentrations . This activity is crucial for developing new anti-inflammatory agents.

3. Anticancer Activity

The anticancer potential of this compound derivatives is particularly promising. A recent study highlighted that certain quinazoline sulfonates derived from this compound exhibited potent anticancer activity against leukemia and brain cancer cell lines, with IC50 values below 0.3 µM for some compounds . These findings emphasize the compound's potential in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial properties. The study found that modifications in the sulfonamide structure significantly influenced their effectiveness against various pathogens, indicating a pathway for developing new antibiotics .

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving carrageenan-induced inflammation in rats, compounds derived from this compound demonstrated substantial anti-inflammatory effects. The results indicated that these compounds could be developed into therapeutic agents for inflammatory diseases .

Research Findings

| Activity | Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|---|

| Antimicrobial | 4d | E. coli | 6.72 | Most potent among tested compounds |

| Antimicrobial | 4h | S. aureus | 6.63 | Significant antibacterial activity |

| Anti-inflammatory | 4a | Carrageenan-induced edema | - | Inhibition rates up to 94.69% |

| Anticancer | BS3 | K562 (leukemia) | 0.172 | High selectivity against normal cells |

| Anticancer | BS4 | U-251 (brain cancer) | 0.246 | Effective with low toxicity |

Q & A

Basic Research Questions

Q. How is benzenesulfinic acid synthesized and purified for laboratory use?

this compound is synthesized by acidifying sodium benzenesulfinate with 50% sulfuric acid under cold conditions (pH < 1). The precipitated product is filtered, washed with ice-cold water, dissolved in ether, dried over sodium sulfate, and recrystallized from chloroform-hexane to achieve >99% purity .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard, as demonstrated in rat plasma studies. Critical parameters include optimizing ion-pairing agents and column chemistry to minimize matrix effects like peak suppression .

Advanced Research Questions

Q. What is the reaction mechanism between this compound and S-nitrosothiols (RSNOs) in biochemical labeling?

this compound reacts stoichiometrically (2:1 ratio) with RSNOs (e.g., S-nitrosoglutathione) under mild acidic conditions (pH 4.0) to form thiosulphonates (RSSO₂Ph) and benzenesulfonohydroxamic acid (PhSO₂NHOH). The reaction follows first-order kinetics in both reactants, enabling selective protein labeling .

Q. How is this compound sodium salt employed in asymmetric organic synthesis?

In asymmetric Mannich reactions, this compound sodium salt acts as a chiral auxiliary or catalyst. For example, it facilitates the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate under anhydrous conditions, with THF as the solvent and rigorous exclusion of moisture .

Q. What strategies mitigate challenges in handling hygroscopic this compound derivatives?

Hygroscopic derivatives (e.g., benzenesulfonic acid) require handling in a dry nitrogen atmosphere. Recrystallization from chloroform-hexane and storage in sealed ampules under inert gas are critical to maintaining purity and stability .

Q. Methodological Considerations

- Contradictions in Data Interpretation : Discrepancies in melting points (e.g., reported 82–83°C vs. literature 1085°C for this compound) may arise from hydration states or impurities. Titration and spectroscopic validation (e.g., NMR, FT-IR) are essential for confirming purity .

- Reaction Optimization : Calorimetric studies (e.g., using LKB 8700-1 systems) quantify reaction enthalpies in dioxane solutions, aiding in solvent selection and thermodynamic profiling for scale-up .

Properties

IUPAC Name |

benzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKKBHWRAXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210797 | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-41-7 | |

| Record name | Benzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZENESULFINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.